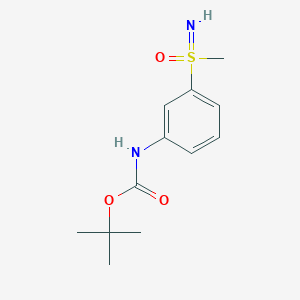![molecular formula C10H12N2O2S2 B2815882 (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione CAS No. 28249-31-2](/img/structure/B2815882.png)
(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione, also known as DNTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNTM is a thioamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In cancer cells, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In material science, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been shown to generate acid upon exposure to UV light, which can lead to the degradation of polymers.
Biochemical and Physiological Effects
(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the generation of acid upon exposure to UV light, and the fluorescence of mercury ions in water. In addition, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been shown to have low toxicity in vitro, making it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione in lab experiments is its low toxicity in vitro, which allows for higher concentrations to be used without causing harm to cells. However, one limitation of using (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the study of (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione, including the development of new synthesis methods to improve yield and purity, the study of its potential as an anti-cancer agent in vivo, and the development of new applications in material science and environmental science. Additionally, the study of the mechanism of action of (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione could lead to the development of new drugs and materials with similar properties.
Méthodes De Synthèse
(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been synthesized through various methods, including the reaction of 4-nitrobenzyl chloride with dimethylaminoethanethiol in the presence of a base, and the reaction of 4-nitrobenzyl chloride with sodium dimethylthiocarbamate in the presence of a base. The yield of (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione can range from 50-70% depending on the method used.
Applications De Recherche Scientifique
(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been studied for its potential as a photoacid generator, as it has been shown to generate acid upon exposure to UV light. In environmental science, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione has been studied for its potential as a fluorescent probe for the detection of mercury ions in water.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl N,N-dimethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-11(2)10(15)16-7-8-3-5-9(6-4-8)12(13)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCJOUNRJELRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)
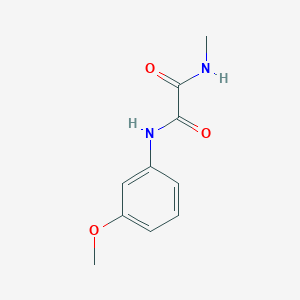
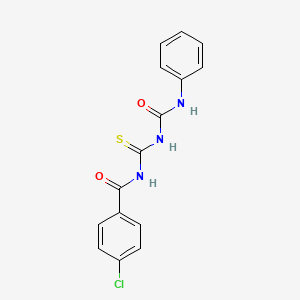
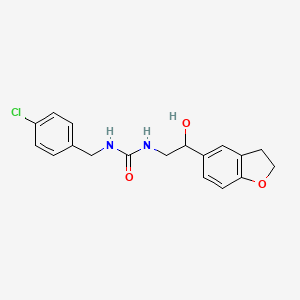
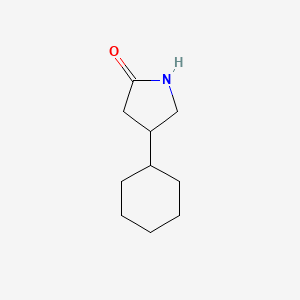
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2815806.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)
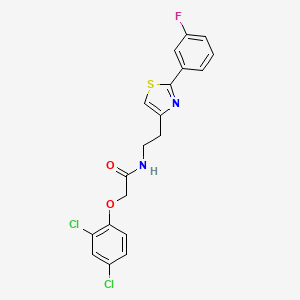
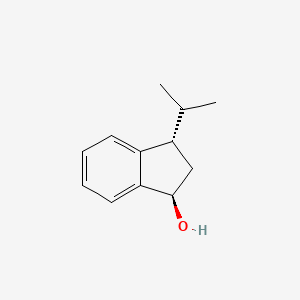
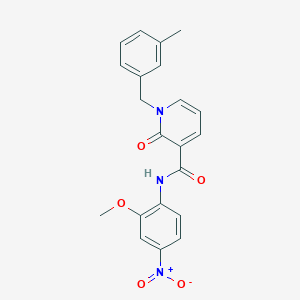
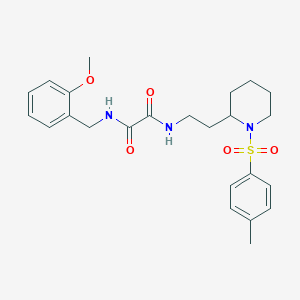
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
